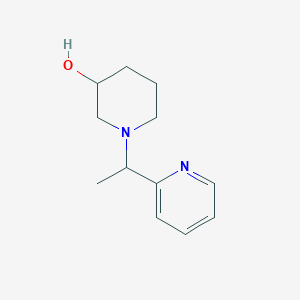
1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol is a compound that features a piperidine ring substituted with a pyridine moiety and an alcohol group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug discovery . Piperidine derivatives are widely used due to their diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol has several scientific research applications:
Wirkmechanismus
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically crizotinib-resistant anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) dual inhibitors . This suggests that similar compounds may interact with their targets by inhibiting certain kinases.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been found to have various biological and pharmacological activities .
Vorbereitungsmethoden
The synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium, and reagents like hydrogen gas for hydrogenation steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the alcohol group or to modify the pyridine ring, typically using reducing agents like lithium aluminum hydride.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .
Vergleich Mit ähnlichen Verbindungen
1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol can be compared with other piperidine and pyridine derivatives:
Piperidine: A simple piperidine ring without additional substituents.
Pyridine: A basic pyridine ring, widely used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(12-6-2-3-7-13-12)14-8-4-5-11(15)9-14/h2-3,6-7,10-11,15H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDJNGOSFJDSOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














